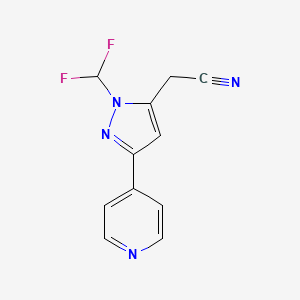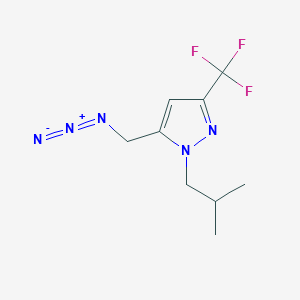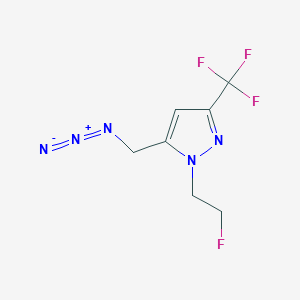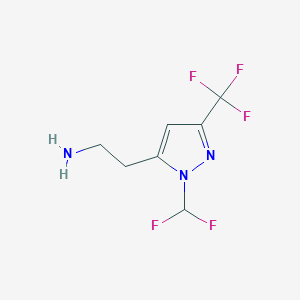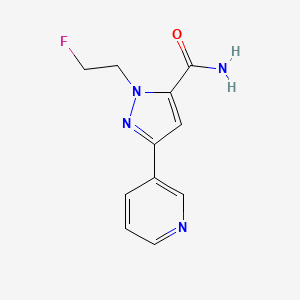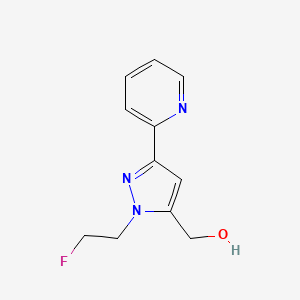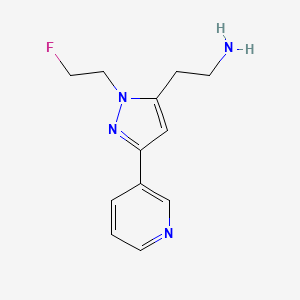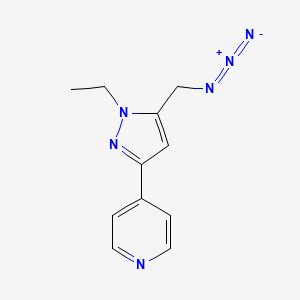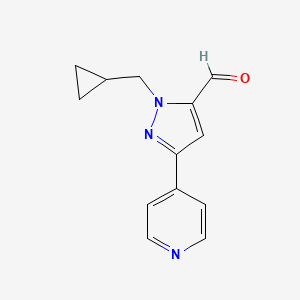
1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
説明
The compound “1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, a pyridine ring, which is a basic heterocyclic organic compound, and a cyclopropyl group, which is a type of alkyl substituent derived from cyclopropane .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, the cyclopropyl group, and the aldehyde group. The arrangement of these groups within the molecule would determine its three-dimensional structure and potentially its reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyridine rings, which are aromatic and thus relatively stable, but also have available π electrons that can participate in reactions. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the pyridine ring could potentially make the compound somewhat basic, while the aldehyde group could make it reactive .科学的研究の応用
Synthesis and Characterization
- Pyrazole derivatives, similar to 1-(cyclopropylmethyl)-3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde, have been synthesized and characterized for various applications. A study involved synthesizing heteroaryl pyrazole derivatives and combining them with chitosan to form Schiff bases. These compounds were characterized by various analyses including solubility tests, elemental analysis, and spectral analyses (Hamed et al., 2020).
Antimicrobial Activity
- Research has demonstrated the antimicrobial activity of pyrazole derivatives. The chitosan Schiff bases, derived from pyrazole, exhibited significant antimicrobial activity against both gram-negative and gram-positive bacteria, as well as fungi. This indicates the potential of pyrazole derivatives in antimicrobial applications (Hamed et al., 2020).
Cytotoxicity and Potential Anticancer Properties
- Studies have also explored the cytotoxic properties of pyrazole derivatives. A series of novel pyrazole compounds were synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, showing moderate to good activity and weak toxicity against normal cell lines. Some analogues exhibited significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2017).
Application in Organic Synthesis
- Pyrazole derivatives are utilized in organic synthesis. For instance, pyrazole-4-carbaldehydes have been used in Sonogashira-type reactions, leading to the synthesis of various compounds. These reactions are important for constructing complex organic molecules, indicating the versatility of pyrazole derivatives in synthetic chemistry (Vilkauskaitė et al., 2011).
Fluorescence Studies
- The electronic and fluorescence properties of pyrazole derivatives have been studied, with a focus on the impact of specific solute-solvent interactions and electron donor-acceptor substituents. These studies are crucial for understanding the photophysical properties of these compounds and their potential applications in materials science and molecular electronics (Patil et al., 2010).
Safety and Hazards
将来の方向性
The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology . Future research could explore the synthesis, properties, and potential applications of this compound in more detail.
特性
IUPAC Name |
2-(cyclopropylmethyl)-5-pyridin-4-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-9-12-7-13(11-3-5-14-6-4-11)15-16(12)8-10-1-2-10/h3-7,9-10H,1-2,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCFECYDQBDJIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=CC=NC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




